molecular formula C16H23N3O4S B5568155 (4aS*,7aR*)-1-(3-methoxypropanoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-(3-methoxypropanoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5568155
M. Wt: 353.4 g/mol
InChI Key: SYWOTJOIWCMXTM-CABCVRRESA-N
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Description

The study and synthesis of heterocyclic compounds, especially those involving pyrazine derivatives, have been of significant interest due to their potential applications in pharmaceuticals and materials science. The compound falls within this category, highlighting the importance of understanding its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Synthesis of structurally complex heterocycles often involves multi-step reactions, starting from simple precursors to achieve the desired scaffolds. For example, the diastereoselective synthesis of hexahydrospiro[pyrazole-pyrrolo[3,4-c]pyridazine] derivatives has been achieved through reactions involving methyl (Z)-2-(benzoylamino)-3-(dimethylamino)propenoate with trimethylenemethane, demonstrating a pathway to novel heterocyclic systems (Uršič et al., 2009).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as NMR spectroscopy and X-ray diffraction. These methods help elucidate the configuration, conformation, and overall structure of heterocyclic compounds. The structure of 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones, for instance, has been confirmed using these techniques, showcasing the approach to analyzing complex molecules (Shandala et al., 1984).

Chemical Reactions and Properties

The chemical reactivity of heterocyclic compounds is influenced by their structure. For example, the rearrangement of pyran-2-ones into 1-aminopyridine and pyrano[2,3-b]pyridine derivatives highlights the diverse reactions these compounds can undergo, leading to various structural motifs (Strah et al., 1996).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of heterocyclic compounds. Studies on compounds like the octahydropyrido[1,2-a]pyrazines provide a framework for understanding these aspects in related structures (Arata & Nakagawa, 1973).

Scientific Research Applications

Chemical Synthesis and Characterization

Research on compounds with structures akin to the specified chemical focuses on the synthesis and characterization of novel derivatives. For instance, studies on the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives highlight methodologies for creating compounds with potential biological activity. These synthetic pathways are crucial for developing new molecules that can be further evaluated for various applications, including medicinal chemistry and materials science (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Catalytic Activity and Complex Formation

The exploration of compounds for their catalytic activity and ability to form complexes with metals is another significant area of research. For example, the synthesis, complexation, and coordination oligomerization studies of certain macrocycles with copper(II) illustrate the potential of these compounds in catalyzing or facilitating chemical reactions. Such research is fundamental for developing new catalysts that can improve the efficiency and selectivity of chemical processes (L. Hegedus, Michael J. Sundermann, P. Dorhout, 2003).

Antimicrobial and Antiviral Activities

Investigations into the biological activities of compounds, including their antimicrobial and antiviral properties, are crucial for identifying new therapeutic agents. Studies such as the synthesis and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones demonstrate the potential of chemically synthesized molecules in contributing to the development of new drugs and treatments for various infections (G. Elgemeie, Farag M. A. Altalbawy, M. Alfaidi, R. Azab, A. Hassan, 2017).

properties

IUPAC Name

1-[(4aR,7aS)-6,6-dioxo-1-(pyridin-3-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-methoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-23-8-4-16(20)19-7-6-18(10-13-3-2-5-17-9-13)14-11-24(21,22)12-15(14)19/h2-3,5,9,14-15H,4,6-8,10-12H2,1H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWOTJOIWCMXTM-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCN(C2C1CS(=O)(=O)C2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCC(=O)N1CCN([C@H]2[C@@H]1CS(=O)(=O)C2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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